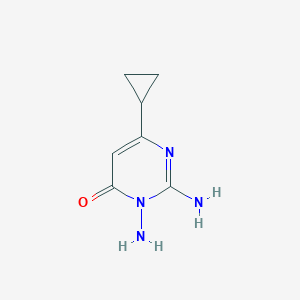

2,3-Diamino-6-cyclopropylpyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Diamino-6-cyclopropylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-6-cyclopropylpyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is then cyclized with cyclopropylamine under acidic conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs. This often involves the use of catalysts and specific reaction conditions to ensure efficient conversion. For example, the use of phosphorus oxychloride in the chlorination step and subsequent neutralization with ammonia water can improve the overall efficiency and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diamino-6-cyclopropylpyrimidin-4-one can undergo various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in ethanol at 50°C is commonly used for N-oxidation reactions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as alkyl halides and amines are used in nucleophilic substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrimidines, each with potentially unique biological activities .

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.

Industry: Used in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 2,3-Diamino-6-cyclopropylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar synthetic routes and applications.

2,4-Diamino-6-hydroxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, exhibiting diverse biological activities.

Uniqueness

2,3-Diamino-6-cyclopropylpyrimidin-4-one is unique due to its cyclopropyl group, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature may enhance its binding affinity to specific molecular targets, potentially leading to more potent pharmacological effects.

Activité Biologique

2,3-Diamino-6-cyclopropylpyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group, which may confer distinct pharmacological properties compared to other similar compounds.

- Molecular Formula : C7H10N4O

- Molecular Weight : 166.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The presence of amino groups in its structure allows it to participate in hydrogen bonding, enhancing its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In a study assessing the inhibition of cyclooxygenase (COX) enzymes, it was found to exhibit moderate inhibitory effects on COX-1 and COX-2.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.5 | 2 |

| Celecoxib | 0.04 | - |

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the cyclopropyl group significantly influence the biological activity of the compound. Substituting the cyclopropyl group with larger alkyl groups resulted in decreased potency against COX enzymes, indicating that the size and sterics of substituents are critical for maintaining activity.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was tested alongside conventional antibiotics and showed synergistic effects when combined with amoxicillin. -

In Vivo Anti-inflammatory Study :

An animal model study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, supporting its potential as an anti-inflammatory agent. -

Pharmacokinetic Profile :

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, with a half-life conducive for therapeutic applications.

Propriétés

IUPAC Name |

2,3-diamino-6-cyclopropylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-7-10-5(4-1-2-4)3-6(12)11(7)9/h3-4H,1-2,9H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDXOEQNNAQBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.